2,5-Dichloro-4,6-dimethylnicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

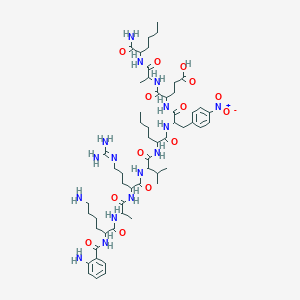

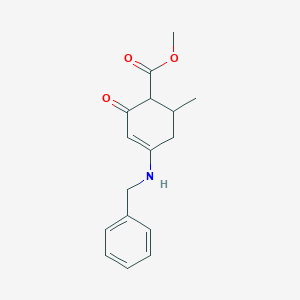

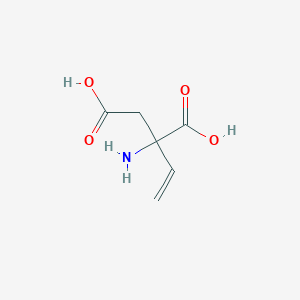

2,5-Dichloro-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H7Cl2NO2 . It has a molecular weight of 220.05 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4,6-dimethylnicotinic acid is 1S/C8H7Cl2NO2/c1-3-5 (8 (12)13)7 (10)11-4 (2)6 (3)9/h1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2,5-Dichloro-4,6-dimethylnicotinic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- The transformation of 2-amino-4,6-dimethylnicotinic acid arylamides into derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine demonstrates a significant application in organic synthesis (Demina & Konshin, 1992).

- Another research explored the synthesis of 4-amino-2,6-dimethylnicotinic acid esters and amides, underscoring their importance in the development of potential anxiolytics (Glozman et al., 2001).

Environmental Impact and Degradation

- Research on the chlorination of pharmaceuticals like gemfibrozil, a process forming chlorinated by-products such as 4',6'-diClGem, is crucial for understanding the environmental impact of pharmaceuticals (Krkošek et al., 2011).

- A study on 2,4-dichlorophenoxyacetic acid (2,4-D) in crops like wheat and potatoes revealed metabolic pathways crucial for understanding pesticide degradation and environmental safety (Hamburg et al., 2001).

Herbicidal Applications

- Research on 2,4-D, a close chemical relative, reveals its extensive use as an herbicide and the importance of understanding its environmental and biological impacts for agricultural applications (Wilson et al., 1997).

Chemical and Biological Studies

- Investigations into 4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazines, which are structurally similar to 2,5-dichloro-4,6-dimethylnicotinic acid, have highlighted their potential as antimalarial and antitumor agents, expanding the chemical's applicability in medicinal chemistry (Rosowsky et al., 1973).

Pharmaceutical Applications

- The preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for protein derivatization, which includes 2,6-dimethylnicotinic acid derivatives, is a significant application in biochemistry and pharmaceutical research (Tsumoto et al., 2003).

Cross-Coupling Reactions

- 2,6-Dichloronicotinic acid, structurally related to 2,5-dichloro-4,6-dimethylnicotinic acid, has been used in regioselective cross-coupling reactions, highlighting its importance in synthetic chemistry (Houpis et al., 2010).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reactions it’s involved in.

Biochemical Pathways

It’s known to be used as a precursor in the synthesis of glyphosate , a widely used herbicide, suggesting that it may play a role in pathways related to plant growth and development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-4,6-dimethylnicotinic acid. It’s stable under normal temperatures but may decompose under high temperatures or in the presence of strong oxidizing agents . It’s almost insoluble in water but soluble in organic solvents like chloroform, ether, and alcohols . These properties suggest that its action could be influenced by factors such as temperature, presence of oxidizing agents, and the solvent used.

Propiedades

IUPAC Name |

2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUGBRJQIHDUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346516 |

Source

|

| Record name | 2,5-Dichloro-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4,6-dimethylnicotinic acid | |

CAS RN |

142266-66-8 |

Source

|

| Record name | 2,5-Dichloro-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.